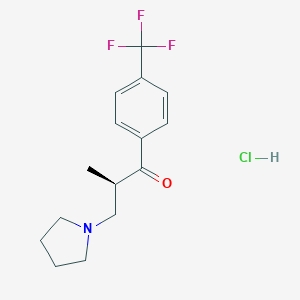
Lanperisone hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
WTLNSAGYLL-CONH2 is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and environmental applications. It is known for its moderate affinity for GAL3 receptors, with Ki values of 88 and 271 nM for GAL2 and GAL3, respectively . This compound has been studied for its antiepileptogenic properties, as it prevents full seizures and postkindling increases in hippocampal excitability .
Chemical Reactions Analysis
WTLNSAGYLL-CONH2 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to an increase in the oxidation state of the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to a decrease in the oxidation state of the compound.
Substitution: This reaction involves the replacement of one functional group in the compound with another functional group.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
WTLNSAGYLL-CONH2 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its interactions with biological receptors, particularly GAL2 and GAL3 receptors.
Medicine: WTLNSAGYLL-CONH2 has potential therapeutic applications, particularly in the treatment of epilepsy due to its antiepileptogenic properties.
Industry: The compound is used in various industrial processes, including the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of WTLNSAGYLL-CONH2 involves its interaction with GAL2 and GAL3 receptors. By binding to these receptors, the compound exerts its effects on the central nervous system, preventing full seizures and reducing hippocampal excitability . The exact molecular targets and pathways involved in this process are still under investigation.
Comparison with Similar Compounds
WTLNSAGYLL-CONH2 is unique in its moderate affinity for GAL3 receptors and its antiepileptogenic properties . Similar compounds include other GAL receptor ligands, which may have varying affinities and therapeutic effects. Some of these similar compounds include:
Galanin: A neuropeptide that binds to GAL receptors and has various physiological effects.
GAL2 and GAL3 receptor ligands: Other compounds that interact with GAL2 and GAL3 receptors, with varying degrees of affinity and efficacy.
Properties
CAS No. |
116287-13-9 |
|---|---|
Molecular Formula |
C15H19ClF3NO |
Molecular Weight |
321.76 g/mol |
IUPAC Name |
(2R)-2-methyl-3-pyrrolidin-1-yl-1-[4-(trifluoromethyl)phenyl]propan-1-one;hydrochloride |
InChI |
InChI=1S/C15H18F3NO.ClH/c1-11(10-19-8-2-3-9-19)14(20)12-4-6-13(7-5-12)15(16,17)18;/h4-7,11H,2-3,8-10H2,1H3;1H/t11-;/m1./s1 |
InChI Key |
PHBZFPOOJUGYCR-RFVHGSKJSA-N |
SMILES |
CC(CN1CCCC1)C(=O)C2=CC=C(C=C2)C(F)(F)F.Cl |
Isomeric SMILES |
C[C@H](CN1CCCC1)C(=O)C2=CC=C(C=C2)C(F)(F)F.Cl |
Canonical SMILES |
CC(CN1CCCC1)C(=O)C2=CC=C(C=C2)C(F)(F)F.Cl |
Synonyms |
2-methyl-3-(1-pyrrolidinyl)-4'-trifluoromethylpropiophenone monohydrochloride NK 433 NK-433 NK433 hydrochloride |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















